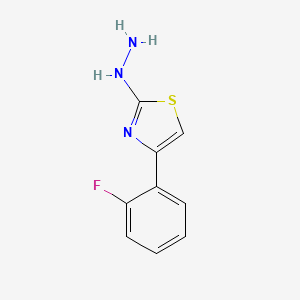

4-(2-Fluorophenyl)-2-hydrazinylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3S |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

[4-(2-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

LFYUSSJXSDXUJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NN)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Fluorophenyl 2 Hydrazinylthiazole and Its Derivatives

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method typically involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant. synarchive.comnih.govyoutube.com For the synthesis of 2-hydrazinylthiazoles, thiosemicarbazides or thiosemicarbazones serve as the key building blocks containing the necessary N-C-S fragment. nih.gov

Condensation Reactions Involving Thiosemicarbazides and α-Halocarbonyl Precursors

The most prevalent method for synthesizing 4-aryl-2-hydrazinylthiazoles involves the condensation of a substituted thiosemicarbazone with an appropriate α-haloketone. nih.govderpharmachemica.com Specifically, for the target compound, this would involve the reaction of a thiosemicarbazone with 2-bromo-1-(2-fluorophenyl)ethanone. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often under reflux conditions. derpharmachemica.comnih.govacs.org

The general two-step procedure is as follows:

Formation of Thiosemicarbazone: An appropriate aldehyde or ketone is condensed with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.govderpharmachemica.com

Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloketone, such as a substituted phenacyl bromide, to yield the 4-aryl-2-hydrazinylthiazole derivative. nih.govderpharmachemica.com The reaction proceeds through the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration. nih.gov

A study by Shahzadi et al. describes the synthesis of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles by refluxing equimolar mixtures of the respective thiosemicarbazones and 2-bromo-4-fluoroacetophenone in ethanol for 4–5 hours, achieving moderate to good yields (61–80%). nih.govacs.org

Table 1: Examples of Hantzsch Synthesis for Hydrazinylthiazole Derivatives

| Precursor 1 (Thiosemicarbazone) | Precursor 2 (α-Haloketone) | Product | Reference |

| Arylidene-hydrazine-carbothioamide | α-halogenocarbonyl derivative | Arylidene-hydrazinyl-thiazole | nih.gov |

| Thiosemicarbazone of trimethoxybenzaldehyde | 2-bromo-1-aryl-ethanone | 4-Aryl-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-thiazole | derpharmachemica.com |

| Aryl-substituted thiosemicarbazones | 2-bromo-4-fluoroacetophenone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | nih.govacs.org |

Optimization of Reaction Conditions for Cyclization and Product Formation

The efficiency of the Hantzsch synthesis can be influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing product yield and minimizing reaction times.

Solvent: Ethanol is a commonly used solvent for this reaction, often at reflux temperatures. derpharmachemica.comnih.govacs.org

Temperature: Reactions are typically conducted at elevated temperatures, often the reflux temperature of the solvent, to facilitate cyclization. derpharmachemica.comnih.govacs.org

Reaction Time: Reaction times can vary from a few hours to over 24 hours, depending on the specific reactants and conditions. nih.govnih.govacs.org For instance, one procedure reports refluxing for 4-5 hours, while another involves stirring at room temperature for 20-24 hours. nih.govnih.govacs.org

pH: Neutralization with a weak base like sodium bicarbonate solution may be required after the reaction to isolate the product. nih.gov

Recent advancements have also explored the use of microwave irradiation to accelerate the synthesis of hydrazinyl thiazole derivatives, often leading to significantly reduced reaction times. nih.gov

Multicomponent Reaction Strategies for Thiazole Hydrazinyl Derivatives

Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to synthesizing complex molecules like thiazole hydrazinyl derivatives. researchgate.net These reactions involve combining three or more starting materials in a single step, avoiding the isolation of intermediates and reducing waste. researchgate.net

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses of 4-aryl-2-hydrazinylthiazole derivatives have been developed, streamlining the classical two-step process. nih.gov In this approach, a ketone, an α-haloketone (like phenacyl chloride), and thiosemicarbazide are reacted together in a single reaction vessel. researchgate.net This method offers advantages in terms of simplicity and reduced reaction time. researchgate.net

For example, a one-pot, three-component reaction for the synthesis of thiazolyl-hydrazono-ethylthiazole derivatives has been reported, using a starting thiazole derivative, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides. nih.gov

Application of Catalysts in 4-(2-Fluorophenyl)-2-hydrazinylthiazole Synthesis (e.g., Graphene Oxide)

Catalysts play a significant role in modern organic synthesis, often improving reaction rates and yields under milder conditions. In the context of thiazole synthesis, various catalysts have been explored.

Graphene oxide (GO) has emerged as an efficient and reusable catalyst for the synthesis of thiazole derivatives. tandfonline.com Its large surface area and the presence of oxygen-containing functional groups are believed to contribute to its catalytic activity. tandfonline.comresearchgate.net GO can be used to catalyze the three-component reaction of carbon disulfide, a phenacyl bromide, and a primary amine to produce thiazole derivatives. tandfonline.com While not directly demonstrated for 4-(2-fluorophenyl)-2-hydrazinylthiazole, the application of GO in related thiazole syntheses suggests its potential utility. tandfonline.comrsc.orgresearchgate.net For instance, GO-dichlorotriazine (GO-DCT) has been used as a catalyst for the synthesis of 4-phenyl-1,3-thiazole-thiones. tandfonline.com

Other catalysts, such as nano-SiO2, have been successfully employed in the one-pot synthesis of 4-phenyl-hydrazinyl thiazole derivatives, leading to excellent yields in short reaction times under environmentally friendly conditions. researchgate.net

Green Chemistry Approaches in the Synthesis of 4-(2-Fluorophenyl)-2-hydrazinylthiazole Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govbepls.com This includes the use of safer solvents, renewable starting materials, and energy-efficient methods. nih.gov

In the synthesis of thiazole derivatives, several green approaches have been investigated:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govbepls.com

Ultrasonic irradiation: Sonication can also accelerate reactions and is considered an environmentally friendly method. nih.gov

Use of green solvents: Water or solvent-free conditions are being explored to replace hazardous organic solvents. bepls.com

Reusable catalysts: The development of heterogeneous and recyclable catalysts, such as silica-supported tungstosilisic acid or nano-NiFe2O4, aligns with green chemistry principles by simplifying catalyst recovery and reuse. nih.govacs.org

One study reported an efficient and green one-pot, multi-component synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. nih.gov Another example is the use of recyclable NiFe2O4 nanoparticles to catalyze the one-pot, three-component synthesis of novel thiazole scaffolds in aqueous ethanol. acs.org These green methodologies offer promising avenues for the sustainable production of 4-(2-fluorophenyl)-2-hydrazinylthiazole and its analogues.

Derivatization Strategies for Structural Diversification of 4-(2-Fluorophenyl)-2-hydrazinylthiazole

The structural diversification of the 4-(2-Fluorophenyl)-2-hydrazinylthiazole scaffold is a key strategy for modulating its physicochemical properties and biological activity. This is primarily achieved by modifying the hydrazinyl moiety and by introducing substituents at various positions on the thiazole ring.

A common and effective strategy for derivatizing 4-(2-Fluorophenyl)-2-hydrazinylthiazole is the condensation of the hydrazinyl group with a variety of aromatic aldehydes to form arylidene-hydrazinyl-thiazole derivatives. This reaction is typically straightforward and allows for the introduction of a wide range of substituents on the aryl ring, thereby enabling a systematic investigation of structure-activity relationships.

The synthesis of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which are close analogs of the title compound, has been reported. nih.govacs.org These compounds are prepared by refluxing the corresponding thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol, yielding the cyclized products in moderate to good yields. nih.govacs.org The introduction of different arylidene groups has been shown to have a significant impact on the biological properties of the resulting molecules. nih.gov

Below is a table summarizing the synthesis of various arylidene-hydrazinyl-thiazole derivatives, demonstrating the diversity of substituents that can be incorporated.

Table 1: Examples of Synthesized 2-(2-Arylidenehydrazinyl)-4-(aryl)thiazole Derivatives

| C-4 Substituent | Arylidene Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 2-Hydroxybenzylidene | - | nih.gov |

| 4-Fluorophenyl | 4-Hydroxybenzylidene | - | nih.gov |

| 4-Fluorophenyl | 4-Nitrobenzylidene | - | nih.gov |

| 4-Fluorophenyl | 3-(Trifluoromethyl)benzylidene | 72 | nih.gov |

| 4-Fluorophenyl | (5-Methylfuran-2-yl)methylene | 77 | nih.gov |

| 4-Methylphenyl | 4-((4-Fluorophenyl)thio)benzylidene | - | researchgate.net |

| 4-Cyanophenyl | (Pentafluorophenyl)methylene | - | nih.gov |

| 4-Cyanophenyl | 2-Hydroxy-3-methylbenzylidene | - | nih.gov |

| 4-Cyanophenyl | (3-Bromothiophen-2-yl)methylene | - | nih.gov |

| 4-Cyanophenyl | 1-(4-Fluorophenyl)ethylidene | - | nih.govresearchgate.net |

Functionalization at different positions of the thiazole ring is another important avenue for structural diversification.

C-2 Position: The C-2 position is inherently functionalized with the hydrazinyl group. As discussed in the previous section, this moiety is the primary site for derivatization through reactions like condensation with aldehydes and ketones. Further modifications, such as acetylation of the hydrazinyl nitrogen, can also be performed. researchgate.net

C-4 Position: The substituent at the C-4 position of the thiazole ring is determined by the choice of the α-haloketone used in the Hantzsch synthesis. To obtain the 4-(2-fluorophenyl) derivative, 2-bromo-1-(2-fluorophenyl)ethanone is the required starting material. By using different substituted phenacyl bromides, a variety of aryl groups can be introduced at this position, allowing for the synthesis of a library of 4-aryl-2-hydrazinylthiazoles.

C-5 Position: In the standard Hantzsch synthesis using an α-haloketone that is unsubstituted at the α-carbon, the C-5 position of the resulting thiazole ring bears a proton. nih.govacs.org To introduce a substituent at the C-5 position, an α-substituted-α-haloketone is necessary. For example, the use of a 3-chloro-2,4-pentanedione in a multi-component reaction leads to a thiazole derivative with a methyl group and an acetyl group at the C-4 and C-5 positions, respectively. nih.gov This indicates that by selecting the appropriate starting materials, functionalization at the C-5 position can be achieved, leading to further structural diversity of the 4-(2-Fluorophenyl)-2-hydrazinylthiazole scaffold.

Spectroscopic Data for 4-(2-Fluorophenyl)-2-hydrazinylthiazole Not Available in Current Literature Search

Published studies on similar molecules, such as 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, provide detailed spectroscopic analyses. acs.orgnih.gov These studies employ a full suite of techniques including ¹H, ¹³C, and ¹⁹F NMR, FTIR, HRMS, and UV-Vis spectroscopy to confirm the structures of these more complex derivatives. acs.orgnih.gov However, this information is not directly applicable to 4-(2-Fluorophenyl)-2-hydrazinylthiazole due to significant structural differences. The position of the fluorine atom on the phenyl ring (position 2 vs. position 4) and the presence of a hydrazone moiety (=N-NH-R) instead of a simple hydrazine (B178648) group (-NH-NH₂) fundamentally alter the chemical environment of the atoms and functional groups, leading to different spectroscopic signatures. acs.orgdpkmr.edu.in

The chemical literature indicates that 2-hydrazinylthiazole (B183971) intermediates are often synthesized and used immediately in subsequent reactions to form more stable hydrazone derivatives without being isolated and fully characterized. acs.orgnih.govdpkmr.edu.in This common synthetic pathway may explain the absence of dedicated spectroscopic reports for the parent hydrazine compound.

Consequently, without experimental data from peer-reviewed sources specifically for 4-(2-Fluorophenyl)-2-hydrazinylthiazole, it is not possible to provide a scientifically accurate and thorough article covering the requested spectroscopic characterization as outlined. The generation of such an article would require access to dedicated experimental results for this specific compound, which are not present in the available search results.

Computational and Theoretical Investigations of 4 2 Fluorophenyl 2 Hydrazinylthiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity. kbhgroup.in Studies on related 2-(2-hydrazinyl)thiazole derivatives have utilized DFT methods, commonly with the B3LYP functional and a 6-311G(d,p) or higher basis set, to perform these calculations. kbhgroup.innih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(2-Fluorophenyl)-2-hydrazinylthiazole, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

In similar thiazole (B1198619) derivatives, the geometry is optimized without any symmetry constraints. kbhgroup.in The resulting optimized structure provides a detailed understanding of the molecule's conformation. For instance, in a related thiazole derivative, DFT calculations have determined the bond lengths of the thiazole ring, such as the C=N and C-S bonds, to be approximately 1.29 Å and 1.75 Å, respectively. kbhgroup.in The planarity between the phenyl and thiazole rings is a key conformational feature, influenced by the torsion angles which can also be precisely calculated. nih.gov These optimized geometric parameters are essential inputs for further computational analyses like FMO and MESP.

Table 1: Representative Bond Lengths and Angles from DFT Calculations for Thiazole Derivatives Note: This table presents typical data for related thiazole structures to illustrate the outputs of geometry optimization, as specific experimental data for the title compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=N (thiazole) | 1.296 Å | kbhgroup.in |

| Bond Length | C-S (thiazole) | 1.758 Å | kbhgroup.in |

| Bond Length | N-N (hydrazine) | 1.355 Å | kbhgroup.in |

| Bond Length | C-F (phenyl) | ~1.36 Å | |

| Bond Angle | C-S-C (thiazole) | ~89-91° | |

| Torsion Angle | Phenyl-Thiazole | Varies (influences planarity) | nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Potential, Chemical Hardness, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity and easier electronic excitation. kbhgroup.in

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

Table 2: Calculated FMO Properties for Representative Thiazole Derivatives Note: This table illustrates the range of values obtained for similar compounds through DFT calculations.

| Compound (Substituent) | E_HOMO (eV) | E_LUMO (eV) | ΔE (Gap) (eV) | Reference |

| Thiazole Derivative 1 | -5.51 | -2.63 | 2.88 | researchgate.net |

| Thiazole Derivative 2 | -6.43 | -2.63 | 3.80 | researchgate.net |

| OTrPhCzBr (Triazine) | -5.96 | -2.71 | 3.25 | rsc.org |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, and the π-rich regions of aromatic rings. researchgate.netdtic.mil

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net

For 4-(2-Fluorophenyl)-2-hydrazinylthiazole, the MESP surface is expected to show significant negative potential around the nitrogen atoms of the thiazole ring and the hydrazine (B178648) moiety, as well as the sulfur atom, highlighting these as primary sites for interaction with electrophiles. kbhgroup.in A region of negative potential would also be associated with the electronegative fluorine atom. Conversely, positive potential would be concentrated on the hydrogen atoms of the hydrazine's NH and NH2 groups, making them sites for nucleophilic interaction and hydrogen bonding. kbhgroup.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within a molecule or between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition, protein-ligand binding, and crystal packing.

The NCI method plots the reduced density gradient (RDG) versus the electron density. Large, colored surfaces at low RDG values indicate noncovalent interactions. The color of the surface provides information about the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Steric repulsion.

For 4-(2-Fluorophenyl)-2-hydrazinylthiazole, NCI analysis would be instrumental in identifying the intramolecular hydrogen bond between the hydrazine hydrogen and the thiazole nitrogen, as well as other weak forces that stabilize the molecule's preferred conformation. It would also be critical in analyzing the intermolecular forces that govern its crystal structure.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. josa.ro It is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-target interactions. nih.govacs.org

For derivatives of 4-(2-Fluorophenyl)-2-hydrazinylthiazole, docking studies have been performed to predict their binding modes and affinities with various protein targets, providing insights into their potential therapeutic applications. nih.govnih.gov The docking score, usually expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding. nih.gov

Key findings from docking studies on related compounds include:

α-Amylase Inhibition: A series of fluorophenyl-based hydrazinylthiazoles were docked into the active site of α-amylase, an enzyme relevant to diabetes. The studies revealed that the compounds form various interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, with key amino acid residues in the enzyme's active site, explaining their inhibitory potential. nih.govacs.org

Antimycobacterial Activity: In an effort to develop new antitubercular agents, 2-(2-hydrazinyl)thiazole derivatives were docked against β-ketoacyl-ACP synthase from Mycobacterium tuberculosis. The results helped to rationalize the observed inhibitory activity, showing how modifications to the thiazole scaffold could enhance binding and potency. nih.gov

These simulations indicate that the thiazole core, the hydrazine linker, and the fluorophenyl ring of 4-(2-Fluorophenyl)-2-hydrazinylthiazole are all crucial for establishing specific interactions within a protein's binding pocket. The hydrazine group is a potent hydrogen bond donor and acceptor, while the phenyl and thiazole rings can engage in hydrophobic and π-stacking interactions. nih.govacs.org

Table 3: Summary of Molecular Docking Studies on Related Hydrazinylthiazole Derivatives

| Ligand Class | Protein Target | PDB ID | Key Interacting Residues | Docking Score/Binding Energy | Potential Application | Reference |

| Fluorophenyl-based hydrazinylthiazoles | α-Amylase | 1HNY | Asp197, Glu233, Asp300 | Varied | Antidiabetic | nih.govacs.org |

| Thiazoloquinolinone derivatives | VEGFR-2 | 2OH4 | Lys868 | -3.24 to -6.63 kcal/mol | Anticancer (Antiangiogenic) | nih.gov |

| 2-(2-hydrazinyl)thiazole derivatives | β-ketoacyl-ACP synthase (Mtb) | 2GP6 | Gly216, Gly258, His311 | Varied (Ki = 0.177 µM for best hit) | Antitubercular | nih.gov |

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a principal computational technique used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as a protein or enzyme. For derivatives of 4-(2-fluorophenyl)-2-hydrazinylthiazole, docking studies have been instrumental in elucidating their potential as therapeutic agents.

In studies of related fluorophenyl-based thiazole compounds, molecular docking simulations have been used to predict their interactions with enzymes like α-amylase, a target in diabetes management. nih.gov These simulations calculate a binding energy score, which estimates the affinity of the compound for the active site of the enzyme. A lower binding energy typically suggests a more stable and favorable interaction. The docking process reveals the most likely conformation of the ligand (the small molecule) within the binding pocket of the macromolecule, providing a static snapshot of the interaction. nih.govresearchgate.net

For instance, in a study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, docking simulations were performed to support their observed in vitro enzyme inhibition potential. nih.gov The results indicated that all tested compounds could fit within the enzyme's active site, with varying binding energies that correlated with their inhibitory activity. nih.gov Similarly, other thiazole derivatives have been docked against targets like VEGFR-2, a protein involved in cancer, to predict their binding affinity and guide the synthesis of more potent inhibitors. nih.gov

Table 1: Example of Predicted Binding Affinities for Thiazole Derivatives against Biological Targets

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Arylthiazole-4-Carboxylic Acids | CaMKIIα Hub Domain | -7.451 | researchgate.net |

| 2-Oxoindolin-3-ylidene Thiazole Derivatives | VEGFR-2 | - | nih.gov |

Note: Specific binding energy values for the exact title compound are not publicly available and vary depending on the target protein and computational method used. The data presented are for structurally related compounds to illustrate the application of the technique.

Analysis of Key Binding Site Residues and Intermolecular Forces (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular forces that stabilize the ligand-protein complex. These noncovalent interactions are critical for molecular recognition and binding specificity.

Hydrogen Bonding: The hydrazinyl group (-NH-NH2) and the thiazole ring's nitrogen atom in 4-(2-fluorophenyl)-2-hydrazinylthiazole are potential hydrogen bond donors and acceptors. Docking studies on similar molecules frequently show these groups forming hydrogen bonds with amino acid residues like aspartate, glutamate, and serine in the enzyme's active site. nih.govstanford.edu These directed interactions are a major contributor to binding affinity. nih.gov

Pi-Pi Stacking: The 2-fluorophenyl ring and the thiazole ring are both aromatic π-systems. These can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. stanford.edunih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, adds to the stability of the complex.

In docking simulations of thiazole derivatives against the VEGFR-2 kinase, specific hydrogen bonds were predicted between the molecule and key residues like Cys919 and Glu917 in the receptor's hinge region, while hydrophobic portions of the molecule engaged in van der Waals interactions in a nearby pocket. nih.gov The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing new analogues with improved binding.

Pharmacophore Modeling and Virtual Screening for Analogues of 4-(2-Fluorophenyl)-2-hydrazinylthiazole

Pharmacophore modeling is a ligand-based drug design approach that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A model for an analogue of 4-(2-fluorophenyl)-2-hydrazinylthiazole would typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.govlew.ro

For example, a pharmacophore model developed from a series of active thiazole derivatives might consist of a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic rings (ADRRR). lew.ro This model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov The goal is to identify novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. This approach has been successfully used to identify new classes of inhibitors for targets like the CaMKIIα hub domain. nih.gov

The design of novel 2-oxoindolin-3-ylidene thiazole derivatives as VEGFR-2 inhibitors was guided by the known pharmacophoric features of existing drugs, including a heteroaromatic ring for hinge binding, a central aryl bridge, a hydrogen bond acceptor/donor moiety, and a terminal hydrophobic group. nih.gov This strategy demonstrates how understanding the key interaction points can lead to the discovery of new and potent analogues. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. These theoretical calculations help in the assignment and interpretation of experimental spectra.

Theoretical UV-Vis Spectra and Electronic Transitions using Time-Dependent DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in The calculation predicts the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the underlying electronic transitions. kbhgroup.inresearchgate.net

For 2-hydrazinylthiazole (B183971) derivatives, TD-DFT calculations can identify the key molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The primary electronic transitions in such compounds are often characterized as π → π* transitions, localized on the conjugated system formed by the phenyl and thiazole rings. Comparing the theoretical spectrum calculated by TD-DFT with the experimental UV-Vis spectrum helps validate the computational model and confirm the structural and electronic properties of the compound. kbhgroup.in

Table 2: Example of TD-DFT Predicted Electronic Transitions for a Thiazole Derivative

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 350 | 0.85 | HOMO -> LUMO | π → π* |

| 285 | 0.42 | HOMO-1 -> LUMO | π → π* |

Note: This table represents typical data obtained from a TD-DFT calculation for a conjugated thiazole system and is for illustrative purposes.

Vibrational Frequency Analysis and Infrared Spectral Assignments

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. kbhgroup.in Each calculated frequency can be animated to visualize the corresponding atomic motion, such as a specific bond stretching or bending. msu.edu

Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net This process allows for a detailed and reliable assignment of the experimental IR spectrum. For a molecule like 4-(2-fluorophenyl)-2-hydrazinylthiazole, key vibrational modes would include:

N-H stretching: From the hydrazinyl group, typically appearing as sharp bands in the 3100-3300 cm⁻¹ region. nih.gov

Aromatic C-H stretching: From the phenyl ring, usually found just above 3000 cm⁻¹. vscht.cz

C=N stretching: From the thiazole ring and the hydrazone linkage, appearing in the 1600-1650 cm⁻¹ region.

C-F stretching: From the fluorophenyl group, expected in the 1000-1300 cm⁻¹ range.

Ring vibrations: Complex vibrations from the thiazole and phenyl rings in the fingerprint region (below 1500 cm⁻¹). msu.edu

Studies on related thiazole derivatives have shown excellent correlation between the scaled theoretical vibrational bands and the experimental FT-IR spectra, enabling precise assignments of the observed absorption bands. kbhgroup.inresearchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Thiazole Derivative

| Calculated (Scaled) | Experimental | Assignment (Vibrational Mode) |

|---|---|---|

| 3280 | 3278 | N-H Stretch |

| 3085 | 3088 | Aromatic C-H Stretch |

| 1620 | 1625 | C=N Stretch (Thiazole Ring) |

| 1585 | 1590 | Aromatic C=C Stretch |

Note: This table illustrates the correlation between theoretical and experimental data for assigning IR spectra of fluorinated thiazole compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Substitution on the Biological Activity and Molecular Interactions of 4-(2-Fluorophenyl)-2-hydrazinylthiazole

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. acs.orgnih.gov The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups and create favorable electrostatic interactions with protein targets. nih.govresearchgate.net

Influence of Fluorine Position on the Phenyl Ring (e.g., Ortho vs. Para) on Compound Potency

The position of the fluorine substituent on the phenyl ring is a critical determinant of a compound's biological activity. Studies on various heterocyclic scaffolds have shown that placing a fluorine atom at the ortho (position-2) or para (position-4) of a phenyl ring can significantly enhance potency, whereas substitution at the meta (position-3) position may lead to a loss of activity. nih.gov

In the context of 4-phenyl-2-hydrazinylthiazole derivatives, the specific placement of fluorine dictates the molecule's electronic distribution and spatial conformation, thereby affecting its ability to fit into a target's binding site. For instance, research on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl )thiazoles demonstrated that the para-fluoro substitution contributed to potent antiglycation and α-amylase inhibition activities. acs.orgnih.gov Similarly, a potent antifungal agent was identified as 2-[2-[4-((4-fluorophenyl )thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, highlighting the effectiveness of the para-fluoro substitution in that scaffold. researchgate.net

While direct comparative studies on the ortho- versus para-fluoro isomers of 4-phenyl-2-hydrazinylthiazole are not extensively detailed in the provided results, the principles of medicinal chemistry suggest distinct outcomes. The ortho-substitution in 4-(2-fluorophenyl )-2-hydrazinylthiazole places the electronegative fluorine atom in close proximity to the thiazole (B1198619) ring, which can influence the torsional angle between the phenyl and thiazole rings and create unique intramolecular and intermolecular interactions, such as hydrogen bonds or dipole interactions, with a biological target. nih.gov The biological relevance of the 2-fluorophenyl moiety has been confirmed in other molecular frameworks; for example, 4-((4-(2-fluorophenyl )piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was identified as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). frontiersin.org

Table 1: General Influence of Fluorine Position on the Phenyl Ring on Biological Activity

| Fluorine Position | General Effect on Potency | Potential Rationale | Supporting Evidence Context |

|---|---|---|---|

| Ortho (2-position) | Often enhances potency | Can induce a specific conformation (torsional angle) favorable for binding. May form key interactions with the target protein. nih.gov | General studies on benzazoles; specific activity of compounds with a 2-fluorophenyl group against targets like ENTs. nih.govfrontiersin.org |

| Para (4-position) | Frequently enhances potency | Alters overall electronic properties and lipophilicity; can occupy specific pockets in the active site. nih.gov | Observed in fluorinated hydrazinylthiazoles with antiglycation activity and in antifungal diarylsulfide derivatives. nih.govresearchgate.net |

| Meta (3-position) | Often inactive or less potent | May introduce unfavorable steric or electronic effects that disrupt optimal binding. nih.gov | General observation in structure-activity relationship studies of fluorinated aromatics. nih.gov |

Role of the Hydrazinyl Moiety in Modulating Biological Potency and Selectivity

Effects of Arylidene/Alkylidene Substituents on the Terminal Hydrazine (B178648) Nitrogen

Condensing the terminal nitrogen of the hydrazinyl group with various aldehydes and ketones to form arylidene or alkylidene hydrazones is a common and effective strategy for modulating biological activity. This modification significantly alters the steric, electronic, and hydrophobic properties of the molecule.

Extensive research has shown that the nature of the substituent on the arylidene moiety has a profound impact on potency. In a study on the antiproliferative activities of new arylidene-hydrazinyl-thiazole derivatives, compounds with a phenyl, p-hydroxy-phenyl, or p-methoxy-phenyl group attached to the hydrazinyl unit exhibited the highest cytotoxic effects against MDA-MB-231 and HeLa cancer cell lines. nih.gov Another study on 4-(4-fluorophenyl)thiazole derivatives found that substituents on the benzylidene ring were critical for antiglycation and α-amylase inhibition. For example, compounds bearing a trifluoromethyl group (at the ortho, meta, or para position) on the benzylidene ring showed significantly higher antiglycation potential than the standard. acs.orgnih.gov

Table 2: Effect of Arylidene Substituents on the Biological Activity of Hydrazinyl-Thiazoles

| Core Scaffold | Arylidene Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | Unsubstituted Phenyl | Antiproliferative (MDA-MB-231 & HeLa cells) | Showed significant cytotoxicity with an IC50 of 3.92 µg/mL on MDA-MB-231 cells. nih.gov | nih.gov |

| 2-[2-(benzylidene)hydrazinyl]-4-phenylthiazole | 4-Methoxy-phenyl | Antiproliferative (HeLa cells) | Demonstrated potent cytotoxic effect with an IC50 of 11.1 µg/mL. nih.gov | nih.gov |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | 4-(Trifluoromethyl)benzylidene | Antiglycation | Exhibited potent activity (IC50 = 0.394 mg/mL), superior to the standard. acs.orgnih.gov | acs.orgnih.gov |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | 3-Bromobenzylidene | Antiglycation | Showed strong antiglycation potential (IC50 = 0.399 mg/mL). acs.orgnih.gov | acs.orgnih.gov |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | Hydroxybenzylidene | α-Amylase Inhibition | The presence of an -OH group enhances the ability to form strong hydrogen bonds with the enzyme. acs.org | acs.org |

Substituent Effects on the Thiazole Ring at C-2, C-4, and C-5 Positions

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active molecules. researchgate.net Its reactivity is well-defined: the C-2 position is susceptible to nucleophilic substitution, while the C-4 and C-5 positions are more prone to electrophilic substitution, based on the ring's π-electron density distribution. researchgate.net Therefore, placing substituents at these positions can strategically modulate the molecule's properties.

Modulation of Electron Density and Lipophilicity for Optimized Activity

The electronic nature and lipophilicity of substituents on the thiazole ring are paramount for optimizing biological activity. Structure-activity relationship studies consistently show a strong correlation between these physicochemical properties and target engagement.

Table 3: General Effects of Substituents on the Thiazole Ring

| Position | Substituent Type | Effect on Property | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| C-4 | Lipophilic groups (e.g., Phenyl) | Increases lipophilicity | Often increases binding affinity through hydrophobic interactions. nih.gov | nih.gov |

| C-4 | Electron-donating (e.g., Methyl) | Increases electron density | Can enhance antiproliferative or antimicrobial activity. nih.govresearchgate.net | nih.govresearchgate.net |

| C-4 | Electron-withdrawing | Decreases electron density, can increase lipophilicity | Activity is highly context-dependent; can increase lipophilicity and binding. mdpi.com | mdpi.com |

| C-5 | Hydrogen or Acetyl | Minimal steric bulk | Combined with active C-4 and arylidene groups, led to high antiproliferative activity. nih.gov | nih.gov |

Steric Hindrance and Conformational Flexibility as Determinants of Interaction

The size, shape, and flexibility of a molecule are critical for its interaction with a biological target. The 2-hydrazinylthiazole (B183971) scaffold possesses inherent flexibility due to the rotatable bonds in the hydrazine linker. nih.gov This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit the binding site. However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. nih.gov

Substituents on the thiazole ring play a key role in defining the molecule's three-dimensional shape and steric profile. Large, bulky groups can introduce steric hindrance, preventing the molecule from accessing a deep binding pocket. Conversely, appropriately sized substituents can establish beneficial van der Waals contacts and optimize the molecule's orientation. For example, in the development of sterically hindered yet flexible N-heterocyclic carbene ligands, the thiazole unit provided a modular and adjustable environment around a metal center. rsc.org In cytotoxic hydrazinyl-thiazoles, the nature of the C-4 substituent (methyl vs. phenyl) was a key factor in determining potency, indicating a specific steric and electronic requirement at that position for optimal interaction with the biological target. nih.govnih.gov

Development of Design Principles for Enhanced Target Selectivity and Potency for 4-(2-Fluorophenyl)-2-hydrazinylthiazole Derivatives

The development of derivatives from the core structure of 4-(2-fluorophenyl)-2-hydrazinylthiazole is a strategic effort in medicinal chemistry to enhance biological activity, improve potency, and achieve greater selectivity for specific molecular targets. The design principles for these derivatives are guided by structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications to the parent molecule influence its therapeutic effects. The primary points for chemical modification include the hydrazinyl group and the thiazole ring itself.

Key Design Strategies and Research Findings:

A fundamental approach to modifying the 4-(2-fluorophenyl)-2-hydrazinylthiazole scaffold involves the condensation of the reactive hydrazinyl moiety with a variety of aromatic or heteroaromatic aldehydes and ketones to produce a library of hydrazone derivatives. This strategy has proven effective in generating compounds with a broad range of biological activities.

While specific and extensive SAR studies on the 4-(2-fluorophenyl) isomer are limited in publicly available research, the principles can be effectively understood by examining closely related analogs, particularly the 4-(4-fluorophenyl) isomer. Studies on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles as α-amylase inhibitors offer significant insight into the design principles that are likely applicable to the 2-fluoro counterparts. nih.govacs.org

Impact of Substituents on the Arylidene Moiety:

The nature and position of substituents on the aromatic ring attached to the hydrazone's azomethine group (=N-NH-CH=) play a critical role in determining the potency of the derivatives.

Electron-Donating and Withdrawing Groups: Research on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed that the introduction of both electron-donating and electron-withdrawing groups can modulate the biological activity. For instance, the presence of a hydroxyl (-OH) group, particularly in combination with a halogen, was found to significantly enhance inhibitory activity. nih.govacs.org The compound featuring a 5-chloro-2-hydroxy substitution on the benzylidene ring emerged as a more potent α-amylase inhibitor than the standard drug, acarbose (B1664774). nih.govacs.org This suggests that the hydroxyl group may form crucial hydrogen bonds with the active site of the target enzyme. acs.org

Halogen Substituents: The inclusion of halogens such as bromine and chlorine on the arylidene ring consistently resulted in compounds with moderate to high potency. nih.govacs.org This highlights the importance of halogen substituents in potentially enhancing binding interactions or improving pharmacokinetic properties.

Heterocyclic Rings: The substitution of the phenyl ring with a heterocyclic ring, such as thiophene, also yielded highly potent compounds. The derivative containing a thiophen-2-yl moiety showed enzyme inhibition comparable to the standard, indicating that heterocyclic systems are a favorable modification for this class of compounds. nih.govacs.org

The following table summarizes the structure-activity relationships for a series of 4-(4-fluorophenyl)-2-(2-arylidenehydrazinyl)thiazole derivatives as α-amylase inhibitors, providing a model for the design of 4-(2-fluorophenyl) analogs.

Table 1: SAR of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives as α-Amylase Inhibitors nih.govacs.org (Data is for the 4-fluoro isomer, providing insight into design principles for 2-fluoro analogs)

| Compound ID | Arylidene Substituent (R) | IC₅₀ (μM) |

| Standard | Acarbose | 5.55 ± 0.06 |

| 3h | 5-Chloro-2-hydroxy | 5.14 ± 0.03 |

| 3n | Thiophen-2-yl | 5.77 ± 0.05 |

| 3f | 3-Bromo | 5.88 ± 0.16 |

| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 |

The Role of the Fluorophenyl Group at the Thiazole C4-Position:

The presence of the fluorophenyl moiety at the C4 position of the thiazole ring is a cornerstone of the design. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties, including high electronegativity and the ability to form specific fluorine bond interactions. It can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The substitution of a non-fluorinated group with a fluorinated one has been shown to enhance potency, underscoring the importance of this feature in the molecular architecture. These principles strongly suggest that the 2-fluoro substitution in 4-(2-fluorophenyl)-2-hydrazinylthiazole is a critical determinant of its biological activity profile.

Antimicrobial Activity as a Case Study:

The antibacterial potential of thiazole derivatives demonstrates the impact of these design principles. Studies have shown that compounds with electron-withdrawing groups tend to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, 4-(2-Fluorophenyl)-2-hydrazinylthiazole itself has been documented to possess antibacterial properties.

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| 4-(2-Fluorophenyl)-2-hydrazinylthiazole | Escherichia coli | 20 µg/mL |

| 4-(4-Chlorophenyl)-2-hydrazinylthiazole | Pseudomonas aeruginosa | 10 µg/mL |

| 4-(2-Fluorophenyl)-2-hydrazinylthiazole Derivative | Staphylococcus aureus | 15 µg/mL |

Mechanistic Elucidation of Molecular Interactions for 4 2 Fluorophenyl 2 Hydrazinylthiazole

Enzyme Inhibition Mechanisms

Investigation of α-Amylase Inhibition Pathways

One of the therapeutic strategies for managing type-II diabetes mellitus is to control post-prandial glucose levels by slowing down the absorption of glucose. nih.gov This can be achieved by inhibiting enzymes like α-amylase, which are responsible for the breakdown of complex carbohydrates into simpler sugars. nih.gov Thiazole-containing compounds have been investigated as potential α-amylase inhibitors.

Derivatives of 2-hydrazinylthiazole (B183971) have shown potential as α-amylase inhibitors. For instance, a series of thiazole-clubbed hydrazones demonstrated in vitro α-amylase inhibitory activity with IC50 values ranging from 0.23 ± 0.003 to 0.5 ± 0.0 μM, comparable to the reference drug acarbose (B1664774) (IC50 = 0.21 ± 0.008 μM). rsc.org Kinetic studies of some of these derivatives revealed an uncompetitive mode of inhibition. rsc.org

Specifically, for 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the α-amylase inhibition potential was found to be dose-dependent. nih.govacs.org One of the most potent compounds in this series, an analog with a specific substitution, exhibited an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard acarbose (IC50 = 5.55 ± 0.06 μM). acs.org Docking studies have supported these findings, showing various interactions such as pi-pi stacking, hydrogen bonding, and van der Waals forces within the active site of the enzyme. acs.org

The structure-activity relationship (SAR) of these compounds indicates that the inhibitory activity is influenced by the nature and position of substituents on the aromatic rings. nih.gov For example, the presence of a methyl group on the chromone (B188151) moiety in some hybrid molecules was found to enhance binding interactions with the enzyme's active site. nih.gov

Interactive Data Table: α-Amylase Inhibition by Thiazole (B1198619) Derivatives

| Compound | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Thiazole-clubbed hydrazones (range) | 0.23 - 0.5 | Uncompetitive (for some) | rsc.org |

| Acarbose (standard) | 0.21 ± 0.008 | - | rsc.org |

| 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole analog | 5.14 ± 0.03 | - | acs.org |

| Acarbose (standard) | 5.55 ± 0.06 | - | nih.govacs.org |

Exploration of Antiglycation Mechanisms

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in various chronic diseases. Antiglycation agents can interfere with this process through several mechanisms, including scavenging reactive carbonyl species (RCS) like methylglyoxal (B44143) (MG), enhancing the activity of glyoxalase-1, and activating the Nrf2/ARE pathway. sciopen.com

Studies on fluorinated hydrazinylthiazole derivatives have demonstrated their antiglycation potential. nih.govacs.org The presence of a 4-fluorophenyl group attached to the thiazole ring has been shown to enhance the glycation inhibition potential. nih.gov Several 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives exhibited excellent antiglycation activity, with IC50 values significantly lower than the standard, aminoguanidine. acs.org For instance, compounds with trifluoromethyl and other specific substitutions showed high potency. nih.gov

The structure-activity relationship suggests that the antiglycation activity is dependent on the nature of the groups present on the thiazole ring. nih.gov

Elucidation of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a crucial enzyme in DNA repair, responsible for removing DNA damage caused by topoisomerase 1 (Top1) inhibitors, which are used in cancer chemotherapy. nih.govnih.gov Inhibition of Tdp1 can enhance the efficacy of these anticancer drugs, particularly in resistant tumors. nih.gov Tdp1 belongs to the phospholipase D superfamily and hydrolyzes the 3'-phosphotyrosyl bond formed between DNA and Top1. nih.govsemanticscholar.org

Several small molecule inhibitors of Tdp1 have been identified, including those with thiazole and thiazolidine-2,4-dione scaffolds. nih.govmdpi.com The inhibitory mechanism often involves the inhibitor binding to the catalytic site of the enzyme. semanticscholar.org Crystal structures of inhibitors bound to Tdp1 reveal hydrogen bonding with the catalytic His-Lys-Asn (HKN) motifs (H263, K265, N283 and H493, K495, N516). semanticscholar.org Some inhibitors are designed to simultaneously access the DNA, protein, and phosphate-binding pockets of the enzyme. semanticscholar.org

New hydrazinothiazole derivatives of usnic acid have been synthesized and found to be potent Tdp1 inhibitors with IC50 values in the low nanomolar range. nih.gov Molecular modeling studies have supported the binding of these compounds to the enzyme. nih.gov Similarly, deoxycholic acid derivatives with benzothiazole (B30560) moieties have shown promising Tdp1 inhibitory activity in the submicromolar range. mdpi.com

Analysis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Consequently, inhibiting VEGFR-2 signaling is a significant strategy in cancer therapy. nih.govrsc.org Many VEGFR-2 inhibitors are small molecules that target the ATP-binding site of the kinase domain. rsc.org

The general structure of a type-II VEGFR-2 inhibitor includes a heteroaromatic moiety that occupies the ATP binding domain and interacts with key residues like Cys919 and Glu917, and a hydrophobic tail that binds to an adjacent allosteric site. nih.govrsc.org The linker between these regions is also crucial for inhibitory activity. rsc.org

While direct studies on 4-(2-Fluorophenyl)-2-hydrazinylthiazole as a VEGFR-2 inhibitor are not prevalent in the provided results, the 4-fluorophenyl unit is a component of some potent VEGFR-2 inhibitors. nih.gov For example, a pyrazole (B372694) derivative incorporating a 4-fluorophenyl group showed better VEGFR-2 inhibitory activity (IC50 of 0.026 μM) than the standard drug sunitinib (B231) (IC50 of 0.039 μM). nih.gov Another potent VEGFR-2 inhibitor, VEGFR-2-IN-11, has an IC50 of 60.27 nM. medchemexpress.com This suggests that the 4-(2-fluorophenyl) moiety can be a valuable component in the design of effective VEGFR-2 inhibitors.

Study of Lanosterol C14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol, a critical step in the sterol synthesis pathway. wikipedia.org Inhibition of fungal CYP51 is the mechanism of action for azole antifungal drugs. nih.gov

The search for new antifungal agents has led to the development of novel CYP51 inhibitors. nih.gov Thiazole-based compounds have been investigated for their antifungal properties. For instance, novel thiazole-based hydrazide derivatives have been synthesized and shown to exhibit significant antifungal activity. nih.gov One such compound, containing a 2-fluorophenyl group, demonstrated a potent EC50 value of 2.87 μg/mL against Rhizoctonia solani. nih.gov Mechanistic studies, including enzymatic assays and molecular docking, suggested that this compound acts as a succinate (B1194679) dehydrogenase (SDH) inhibitor, rather than a direct CYP51 inhibitor in this specific case. nih.gov

However, the broader class of azole and thiazole compounds are well-known inhibitors of CYP51, highlighting the potential for thiazole derivatives to be designed as specific inhibitors of this enzyme. nih.govnih.gov

Understanding Interactions with β-Ketoacyl-ACP Synthase Protein

β-Ketoacyl-ACP synthase (Kas) enzymes are involved in the fatty acid synthesis (FAS) pathway, which is essential for building cell membranes. In Mycobacterium tuberculosis, the causative agent of tuberculosis, the FAS-II pathway is responsible for the synthesis of mycolic acids, a unique and crucial component of the bacterial cell wall. nih.govplos.orgljmu.ac.uk The enzyme β-Ketoacyl-ACP synthase (KasA) is a key player in this process, making it an attractive target for new anti-tuberculosis drugs. nih.govljmu.ac.uk

The natural antibiotic thiolactomycin (B1682310) is known to inhibit KasA. nih.govplos.org Thiazole derivatives, being structurally similar to parts of thiolactomycin, have been explored as potential KasA inhibitors. nih.gov The 2-aminothiazole (B372263) scaffold, in particular, is considered a promising template for developing new anti-tubercular agents. plos.org

In silico studies have been used to understand the binding modes of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives with the KasA protein. nih.gov These studies revealed that the interactions of these compounds with KasA are similar to those of thiolactomycin and another anti-tubercular drug, rifampicin. nih.gov The binding often involves interactions with key residues in the active site of the enzyme. ljmu.ac.uk For example, some indazole compounds, which also inhibit KasA, are thought to bind to the phospholipid pocket of the enzyme. ljmu.ac.uk The inhibitory activity of these compounds is often influenced by factors like the electronegativity of substituents and lipophilicity. nih.gov

Mechanistic Insights into Human DNA Topoisomerase II α and β Interactions

Human DNA topoisomerase II (topo II) exists in two isoforms, α and β, which are crucial nuclear enzymes that regulate DNA topology during processes like replication and transcription. nih.gov While both isoforms share a high degree of sequence similarity, topo IIα is a key target for various anticancer drugs. nih.gov Topoisomerase inhibitors are broadly categorized as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. nih.govembopress.org

Although direct studies on the interaction of 4-(2-fluorophenyl)-2-hydrazinylthiazole with human DNA topoisomerase II are not extensively detailed in the available literature, research on structurally similar thiazole and thiadiazole derivatives provides valuable insights. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have been identified as human topoisomerase II poisons, capable of stabilizing the DNA-topo II cleavage complex. nih.gov One such compound, 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole, has been shown to be a catalytic inhibitor of human topoisomerase II. nih.gov Another study on naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids suggests they may act as topo II catalytic inhibitors. nih.gov These findings suggest that the thiazole core, combined with specific substitutions, is a key pharmacophoric feature for interacting with topoisomerase II. The fluorine atom in the 2-fluorophenyl group of the title compound likely influences its electronic properties and binding affinity to the enzyme's active site.

Molecular Basis of Antioxidant Activity

The antioxidant activity of 4-(2-fluorophenyl)-2-hydrazinylthiazole derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The hydrazinyl and thiazole moieties, along with the fluorophenyl group, contribute to this potential.

Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl Radical Scavenging)

The radical scavenging activity of thiazole derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. semanticscholar.org The ABTS assay involves an electron transfer reaction where the antioxidant reduces the blue ABTS radical cation to a colorless form. semanticscholar.org

Studies on various hydrazinylthiazole derivatives have demonstrated their dose-dependent radical scavenging capabilities. semanticscholar.org For example, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives showed potent antioxidant activity, with some compounds exhibiting lower IC50 values than the standard, ascorbic acid, in the ABTS assay. semanticscholar.org The presence of electron-donating or electron-withdrawing groups on the aryl ring attached to the hydrazone moiety can significantly influence the antioxidant potential. For instance, compounds with ethoxy or hydroxy groups have shown enhanced radical scavenging activity. nih.govnih.gov

The table below presents the DPPH free radical scavenging ability of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.

| Compound | Substituent | IC50 (mM) |

| 3a | H | >10 |

| 3b | 4-OCH3 | >10 |

| 3c | 4-CH3 | >10 |

| 3d | 4-Cl | >10 |

| 3j | 2-OC2H5 | 8.33 ± 0.08 |

| 3l | 4-N(CH3)2 | >10 |

| 3n | Thiophen-2-yl | >10 |

| 3o | 2-NO2 | >10 |

| Standard | Ascorbic Acid | 7.18 ± 0.01 |

Data sourced from a study on fluorinated hydrazinylthiazole derivatives. nih.gov

Mechanistic Insights into Antimicrobial Activities

The antimicrobial properties of 4-(2-fluorophenyl)-2-hydrazinylthiazole and its analogs are linked to their ability to interfere with essential microbial processes. The thiazole ring is a common scaffold in many antimicrobial agents.

Antibacterial Action against Specific Gram-Positive and Gram-Negative Strains

Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the thiazole ring often enhances this activity. The mechanism of action can involve the inhibition of bacterial enzymes or disruption of the cell wall.

Research on various hydrazinylthiazole derivatives has shown their effectiveness against strains like Staphylococcus aureus and Escherichia coli. researchgate.net For instance, certain 4-aryl-2-[(2E)-2-substituted hydrazinyl]-1,3-thiazoles have exhibited promising antibacterial activity, with some compounds showing greater potency against S. aureus than the standard drug ciprofloxacin. minia.edu.eg The substitution pattern on the aryl rings plays a crucial role in determining the antibacterial spectrum and potency. The presence of a phenyl ring in the thiosemicarbazone precursor appears to be important for activity against Gram-negative bacteria, while furan (B31954) or pyridine (B92270) moieties can decrease this activity. minia.edu.eg

The following table summarizes the antibacterial activity of selected thiazole derivatives.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| 4-(4-Fluorophenyl)-2-hydrazinylthiazole | Staphylococcus aureus | 15 µg/mL |

| 4-(2-Fluorophenyl)-2-hydrazinylthiazole | Escherichia coli | 20 µg/mL |

Data derived from research on thiazole derivatives.

Antifungal Action against Candida spp. and Aspergillus spp.

Hydrazinylthiazole derivatives have also been investigated for their antifungal properties, particularly against Candida and Aspergillus species. The mechanism of antifungal action can involve the induction of oxidative stress within the fungal cells. For example, (4-phenyl-1,3-thiazol-2-yl)hydrazine has been shown to induce the accumulation of reactive oxygen species (ROS) in Candida albicans, leading to fungicidal activity. nih.gov This compound also inhibits the formation of hyphae and biofilms, which are critical for the virulence of C. albicans. nih.gov

Studies on 2-(2-hydrazinyl)thiazole derivatives have identified compounds with potent antifungal activity against various Candida species. researchgate.net The presence of specific substituents, such as a 4-fluorophenyl group, can enhance this activity. Molecular docking studies suggest that these compounds may target key fungal enzymes.

The table below shows the antifungal activity of a thiazole derivative.

| Compound | Fungal Strain | MIC (µg/mL) |

| 4-(4-Fluorophenyl)-2-hydrazinylthiazole | Candida albicans | 25 |

Data from in vitro studies on thiazole derivatives.

Antimycobacterial Activity and Target Engagement

In the search for new treatments for tuberculosis, 2-(2-hydrazinyl)thiazole derivatives have emerged as promising candidates. nih.gov These compounds have shown inhibitory activity against Mycobacterium tuberculosis. Docking studies suggest that these molecules may act by binding to and inhibiting β-ketoacyl-ACP synthase, an essential enzyme in mycobacterial fatty acid synthesis. nih.gov The substitution pattern on the thiazole ring is critical for antimycobacterial potency, with certain pyridine and hydroxyphenyl derivatives showing notable activity. nih.gov

Investigation of Antiproliferative and Anticancer Mechanisms at a Molecular Level

The antiproliferative and anticancer properties of thiazole derivatives are a significant area of research. While direct studies on 4-(2-Fluorophenyl)-2-hydrazinylthiazole are limited, research on structurally similar compounds provides valuable insights into its potential mechanisms of action. These mechanisms appear to be multifaceted, involving the induction of programmed cell death (apoptosis), disruption of cell division, and interference with key signaling pathways that are often dysregulated in cancer.

The anticancer activity of hydrazinyl-thiazole derivatives is believed to stem from their interaction with specific cellular components and the subsequent modulation of critical signaling pathways. Key potential mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and the targeting of essential protein kinases.

Induction of Apoptosis:

A fundamental mechanism by which many anticancer agents exert their effects is through the induction of apoptosis. Research on arylidene-hydrazinyl-thiazoles has shown that these compounds can trigger apoptosis in cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of protease enzymes that execute the apoptotic program. Specifically, certain derivatives have been observed to significantly increase the activity of caspase-3 and caspase-7 in leukemia cells. nih.gov The activation of these executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in cell death.

Furthermore, the apoptotic cascade can be initiated through the intrinsic pathway, which involves the mitochondria. Some hydrazinyl-thiazole compounds have been shown to cause a loss of mitochondrial membrane potential and modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. nih.gov

Tubulin Polymerization Inhibition:

The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin proteins, plays a critical role in cell division (mitosis). Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several arylidene-hydrazinyl-thiazole derivatives have demonstrated the ability to inhibit tubulin polymerization. nih.gov This inhibition leads to a disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.gov

Signaling Pathway Modulation:

Cancer cells often exhibit aberrant signaling through various protein kinase pathways that control cell growth, proliferation, and survival. Thiazole-containing compounds have been investigated as inhibitors of these kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 is a crucial strategy in cancer treatment. Although direct data for 4-(2-Fluorophenyl)-2-hydrazinylthiazole is not available, a derivative containing a 4-fluorophenyl unit has shown potent VEGFR-2 inhibitory activity, even more so than the established drug sunitinib. nih.gov This suggests that the fluorophenyl-thiazole scaffold may be a promising pharmacophore for targeting VEGFR-2.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overactivation can drive tumor growth. Several studies have highlighted the potential of thiazole derivatives as EGFR inhibitors. nih.govnih.gov Hybrid molecules incorporating a 4-fluorophenyl group have demonstrated significant inhibitory activity against EGFR. nih.gov This indicates that 4-(2-Fluorophenyl)-2-hydrazinylthiazole could potentially interact with and inhibit EGFR, thereby disrupting downstream signaling pathways that promote cancer cell proliferation.

Table 1: Antiproliferative Activity and Cellular Targets of Related Thiazole Derivatives

| Compound Class | Cancer Cell Line | Observed Effect | Potential Molecular Target(s) | Reference(s) |

| Arylidene-hydrazinyl-thiazoles | MOLT-4 (Leukemia) | Increased caspase-3/7 activity, G2/M cell cycle arrest | Caspase-3, Caspase-7, Tubulin | nih.gov |

| Arylidene-hydrazinyl-thiazoles | BxPC-3, MCF-7 | Significant cytotoxicity, Apoptosis induction | - | nih.gov |

| Thiazolyl-pyrazoline derivatives | A549, T-47D | Potent cell growth inhibition | EGFR | nih.gov |

| Benzenesulfonamide derivatives | - | Potent VEGFR-2 inhibition | VEGFR-2 | nih.gov |

This table presents data from studies on structurally related compounds to infer the potential mechanisms of 4-(2-Fluorophenyl)-2-hydrazinylthiazole.

Molecular Targets in Antimalarial and Antiparasitic Applications

The thiazole scaffold is also a recurring motif in compounds with promising activity against various parasites, including the causative agents of malaria and leishmaniasis. While the precise molecular targets of 4-(2-Fluorophenyl)-2-hydrazinylthiazole in these contexts have not been definitively identified, research on related compounds offers some clues.

It has been noted that 2-(2-hydrazinyl)-1,3-thiazoles, as a class, exhibit antiplasmodial activity. researchgate.net The mechanism of action for many antimalarial drugs involves targeting essential parasite-specific pathways. For instance, some drugs interfere with the parasite's ability to digest hemoglobin or inhibit crucial enzymes in its metabolic pathways.

In the context of other parasitic diseases like leishmaniasis and Chagas disease, caused by Leishmania and Trypanosoma species respectively, sterol biosynthesis is an attractive drug target. These parasites rely on the synthesis of ergosterol, a component of their cell membranes that is absent in humans. Azole-containing drugs, which are known to inhibit the enzyme sterol 14α-demethylase (CYP51) involved in this pathway, have shown efficacy against these parasites. nih.gov Given that 4-(2-Fluorophenyl)-2-hydrazinylthiazole contains a heterocyclic system, it is plausible that it could interact with parasitic enzymes like CYP51. A fluorinated phenylbenzothiazole has been shown to arrest the cell cycle of Trypanosoma cruzi. nih.gov

Furthermore, other potential targets in parasites include protein kinases, which regulate essential cellular processes. For example, Calcium-Dependent Protein Kinase 2 (PfCDPK2) in Plasmodium falciparum is considered a viable target for antimalarial therapy. nih.gov

Table 2: Potential Antiparasitic Targets for Thiazole-Related Compounds

| Parasite | Potential Molecular Target | Rationale for Targeting | Reference(s) |

| Plasmodium falciparum | Parasite-specific kinases (e.g., PfCDPK2) | Essential for parasite life cycle and distinct from human kinases. | nih.gov |

| Leishmania spp., Trypanosoma cruzi | Sterol 14α-demethylase (CYP51) | Crucial for ergosterol biosynthesis, essential for parasite cell membrane integrity. | nih.gov |

| Trypanosoma cruzi | Kinetoplastid DNA | A fluorinated benzothiazole derivative has been shown to selectively fragment this DNA. | nih.gov |

This table outlines potential molecular targets based on studies of other heterocyclic compounds, suggesting possible avenues of action for 4-(2-Fluorophenyl)-2-hydrazinylthiazole.

Advanced Applications and Future Research Trajectories for 4 2 Fluorophenyl 2 Hydrazinylthiazole

Design and Development of Multi-Targeting Agents for Complex Biological Systems

The development of multi-target agents, capable of interacting with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The scaffold of 4-(2-Fluorophenyl)-2-hydrazinylthiazole is well-suited for this approach. By modifying the core structure, researchers can design derivatives that inhibit various enzymes or receptors involved in disease pathways. For instance, derivatives of 2-hydrazinylthiazole (B183971) have been explored for their potential to act as dual inhibitors of different enzymes, showcasing the versatility of this chemical class in multi-target drug design. The hybridization of the thiazole (B1198619) ring with other pharmacologically active moieties can lead to compounds with enhanced and broader biological activity. researchgate.netmdpi.com

Integration with Nanomaterial Platforms for Controlled Release and Enhanced Bioavailability

Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility and bioavailability. Integrating 4-(2-Fluorophenyl)-2-hydrazinylthiazole and its derivatives into nanomaterial platforms can significantly improve their therapeutic efficacy. For example, chitosan (B1678972), a natural and biocompatible polysaccharide, can be formulated into nanoparticles to encapsulate and deliver drugs in a controlled manner. nih.gov Thiolated chitosan nanoparticles, in particular, exhibit enhanced mucoadhesive properties and stability, making them ideal for targeted drug delivery. nih.gov The functional groups on these polymers allow for efficient drug loading and surface modifications for targeting specific receptors, such as CD44 which is often overexpressed in cancer cells. nih.gov This approach ensures that the therapeutic agent is released at the desired site, minimizing systemic toxicity and maximizing its effect.

Application of Chemoinformatics and Artificial Intelligence in Novel Compound Design

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and identification of new drug candidates. These computational tools can be used to predict the biological activity and pharmacokinetic properties of novel compounds based on the 4-(2-Fluorophenyl)-2-hydrazinylthiazole scaffold. Molecular docking simulations, for example, help in understanding the binding interactions between the compound and its biological target at a molecular level. researchgate.netacs.org This information is crucial for designing derivatives with improved affinity and selectivity. AI algorithms can analyze large datasets of chemical structures and their biological activities to identify patterns and guide the synthesis of new, more potent compounds. This synergy between computational and experimental approaches significantly streamlines the drug discovery pipeline. researchgate.netnih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The versatility of the 4-(2-Fluorophenyl)-2-hydrazinylthiazole structure allows for its application against a wide range of biological targets. While its anticancer and antimicrobial properties are well-documented, ongoing research is exploring its potential in other therapeutic areas. For instance, derivatives of this compound have been investigated for their α-amylase inhibition activity, suggesting a potential role in managing diabetes. nih.govacs.org Furthermore, the eIF4E/eIF4G protein-protein interaction, which is often dysregulated in cancer, has been identified as a promising target for hydrazinyl thiazole derivatives. researchgate.netnih.gov The exploration of new biological targets for this class of compounds could lead to the development of novel treatments for a variety of diseases.

Synergy Between Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods is crucial for the efficient discovery and development of new drugs. For 4-(2-Fluorophenyl)-2-hydrazinylthiazole and its analogs, this synergy is particularly beneficial. Computational studies, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, can prioritize compounds for synthesis and biological evaluation. nih.govrsc.org Experimental validation through in vitro and in vivo assays then confirms the predicted activity and provides essential data for further optimization. rsc.org This iterative cycle of design, synthesis, and testing, guided by both computational and experimental insights, accelerates the journey from a lead compound to a potential drug candidate. nih.govrsc.org

Advancements in Sustainable Synthetic Approaches for Thiazole Hydrazinyl Compounds